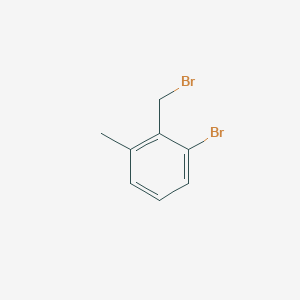
1-Bromo-2-(bromomethyl)-3-methylbenzene
Descripción general
Descripción
1-Bromo-2-(bromomethyl)-3-methylbenzene is a useful research compound. Its molecular formula is C8H8Br2 and its molecular weight is 263.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
1-Bromo-2-(bromomethyl)-3-methylbenzene is employed in various chemical synthesis processes. A study by Aitken et al. (2016) describes the use of similar brominated benzene derivatives in synthesizing sulfur-containing quinone derivatives, demonstrating its utility in producing complex chemical structures (Aitken, Jethwa, Richardson, & Slawin, 2016). Additionally, Uhrich et al. (1992) reported the use of a related compound, 5-(Bromomethyl)-1,3-dihydroxybenzene, in the one-pot synthesis of hyperbranched polyethers, indicating the potential of brominated benzene derivatives in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).
Thermochemistry and Physical Properties
Verevkin et al. (2015) investigated the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, including compounds similar to this compound. This research contributes to the understanding of the physical properties of these compounds, which is crucial in their practical applications (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).
X-Ray Structural Analysis
The structural analysis of bromo- and bromomethyl-substituted benzenes, including compounds closely related to this compound, has been a subject of interest. Jones, Kuś, and Dix (2012) explored the X-ray structures of several bromo- and bromomethylsubstituted benzenes to understand their intermolecular interactions, which is fundamental in predicting and manipulating their chemical behavior (Jones, Kuś, & Dix, 2012).
Molecular Transformations and Reactions
The transformation of similar brominated benzene derivatives into various functional groups has been reported. For instance, Teplý et al. (2003) discussed transforming a related compound into various substituted hexahelicenes, showcasing the versatility of brominated benzene derivatives in organic synthesis (Teplý, Stará, Starý, Kollárovič, Šaman, Vyskocil, & Fiedler, 2003).
Catalysis and Material Science
Research by Okada and Kamiya (1981) on the liquid-phase oxidation of methylbenzenes, including brominated derivatives, highlights the potential of these compounds in catalysis and material science. Their study provides insights into the reaction mechanisms and conditions that optimize the production of valuable industrial compounds (Okada & Kamiya, 1981).
Mecanismo De Acción
Target of Action
This compound, also known as o-Bromobenzyl bromide or 2-Bromobenzyl bromide , is a derivative of benzene and may interact with various biological molecules due to its electrophilic nature.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-2-(bromomethyl)-3-methylbenzene is currently unavailable . Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent.
Propiedades
IUPAC Name |
1-bromo-2-(bromomethyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNHZINTTYTGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75366-10-8 | |
| Record name | 1-bromo-2-(bromomethyl)-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
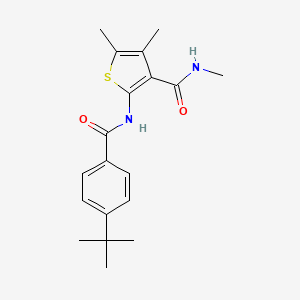
![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)
![2-(benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2492356.png)
![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)
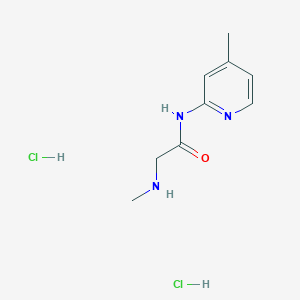
![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)
![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)
![N-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}-2-BUTYNAMIDE](/img/structure/B2492364.png)
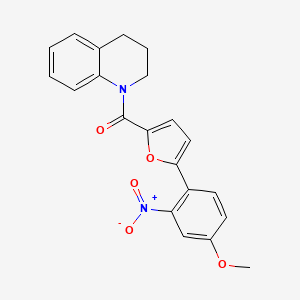
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2492368.png)
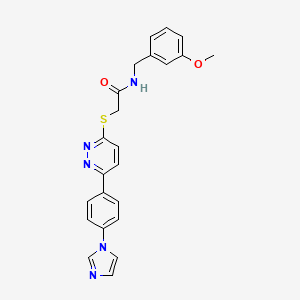
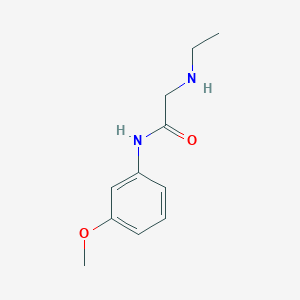
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

